4-(1,3-dihydro-2H-isoindol-2-yl)phenol
Overview
Description
4-(1,3-Dihydro-2H-isoindol-2-yl)phenol is an organic compound that features a phenol group attached to an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol typically involves the reaction of isoindoline derivatives with phenolic compounds under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between the isoindoline and phenol groups. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dihydro-2H-isoindol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The isoindoline moiety can be reduced to form isoindoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(1,3-Dihydro-2H-isoindol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the isoindoline moiety can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride: Similar structure but with a butanoic acid group instead of a phenol group.
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: Contains an isoindoline moiety attached to a melatonin derivative.
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: Features a similar isoindoline structure with additional functional groups.
Uniqueness
4-(1,3-Dihydro-2H-isoindol-2-yl)phenol is unique due to its combination of a phenol group and an isoindoline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-15/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNOLMHJSPCGNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333351 | |
Record name | 4-(1,3-dihydroisoindol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41790-54-9 | |
Record name | 4-(1,3-dihydroisoindol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.